molecular formula C5H9FO3 B8406707 (2-(Fluoromethyl)-1,3-dioxolan-2-yl)methanol

(2-(Fluoromethyl)-1,3-dioxolan-2-yl)methanol

Cat. No. B8406707
M. Wt: 136.12 g/mol
InChI Key: SZCGCINEMGOUEU-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

The same procedure as in the steps (44a) to (44c) using dihydroxyacetone except that ethylene glycol was used instead of 1,3-propanediol used in Example 44 to obtain the title compound (543 mg, total yield: 13.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
13.8%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1([CH2:9][OH:10])[O:8][CH2:7][CH2:6]C[O:4]1.OC(O)C(=O)C>C(O)CO>[F:1][CH2:2][C:3]1([CH2:9][OH:10])[O:4][CH2:6][CH2:7][O:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCC1(OCCCO1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCC1(OCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: PERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.